molecular formula C13H17ClN2O2 B1465022 2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide CAS No. 1220030-80-7

2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide

Cat. No. B1465022
M. Wt: 268.74 g/mol
InChI Key: DJLRDNRIWSREMX-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide is a chemical compound . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide include its molecular formula, molecular weight, and other related properties .

Scientific Research Applications

Medicinal Chemistry and Biochemistry Applications

  • Nicotinamide Metabolism and Biological Activities : Nicotinamide and its derivatives, including chloro-nicotinamides, are extensively studied for their metabolic pathways and physiological impacts. For instance, nicotinamide derivatives have been identified as critical for various biological processes, including DNA repair, energy metabolism, and cellular signaling. The study of nicotinamide metabolism has elucidated pathways such as the conversion into N'-methylnicotinamide and other metabolites, highlighting the compound's importance in human nutrition and potential therapeutic applications (Shibata & Matsuo, 1989).

  • Chemical Stability and Reactivity : The chemical behavior of nicotinamide derivatives under various conditions can inform the development of pharmaceutical compounds. For example, studies on the kinetics and mechanism of hydrolysis of amidals formed from nicotinamide and related structures provide valuable insights into their stability and reactivity, which are crucial for designing drugs with desired pharmacokinetic properties (Jianbing Chen, Crooks, & Hussain, 1995).

Agricultural Science Applications

  • Herbicidal Activity : Nicotinamide derivatives have been explored for their utility in agriculture, particularly as herbicides. Research into N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid revealed compounds with potent herbicidal activity, demonstrating the potential of nicotinamide analogs in developing new agrochemicals (Yu et al., 2021).

properties

IUPAC Name

2-chloro-N-methyl-N-(oxan-4-ylmethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-16(9-10-4-7-18-8-5-10)13(17)11-3-2-6-15-12(11)14/h2-3,6,10H,4-5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLRDNRIWSREMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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